N-Demethyl Lincomycin Hydrochloride

Impurity Profiling Method Validation Quality Control

NDL-HCl is the authenticated reference standard for the N-demethyl impurity of lincomycin, critical for ICH-compliant ANDA submissions and pharmacopoeial quality control. Its unique secondary amine distinguishes it chromatographically and in MS from lincomycin, making generic substitution invalid. It is also the exclusive substrate for studying the SAM-dependent N-methyltransferase LmbJ in lincomycin biosynthesis. This high-purity (>98%) standard ensures accurate method validation, reliable impurity profiling, and batch consistency in commercial manufacturing, directly supporting your regulatory and biosynthetic research needs.

Molecular Formula C17H33ClN2O6S
Molecular Weight 429.0 g/mol
CAS No. 14600-41-0
Cat. No. B565797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl Lincomycin Hydrochloride
CAS14600-41-0
SynonymsMethyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride;  Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride;  t
Molecular FormulaC17H33ClN2O6S
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
InChIInChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1
InChIKeyCHKUTFKCSCMSCE-NLBLSBHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyl Lincomycin Hydrochloride (CAS 14600-41-0): Procurement Guide for Lincomycin Impurity Standards and Research-Grade Intermediates


N-Demethyl Lincomycin Hydrochloride (NDL-HCl) is the demethylated intermediate and a primary metabolite of the lincosamide antibiotic lincomycin. In the lincomycin biosynthetic pathway, condensation of the precursors 4-propyl-L-proline and methylthiolincosamide yields N-demethyllincomycin, which is subsequently methylated by the SAM-dependent N-methyltransferase LmbJ to produce the active pharmaceutical lincomycin A [1]. The compound serves a dual role: it is an authenticated impurity reference standard for lincomycin hydrochloride quality control and a critical research tool for investigations into lincosamide biosynthesis, metabolism, and resistance mechanisms.

Why N-Demethyl Lincomycin Hydrochloride Cannot Be Substituted with Generic Lincomycin Standards in Regulated Analytical Workflows


Generic substitution of lincomycin or other lincosamide analogs for N-Demethyl Lincomycin Hydrochloride in analytical and research applications is technically invalid. NDL-HCl possesses a distinct molecular fingerprint: a secondary amine at the N-methyl position (molecular formula C17H32N2O6S·HCl, MW 428.97) [1], versus the tertiary amine present in lincomycin (MW 443.00). This structural divergence alters chromatographic retention behavior, ionization efficiency in mass spectrometry, and binding interactions with biological targets. In the lincomycin biosynthetic pathway, NDL is the specific substrate for the LmbJ N-methyltransferase; other lincosamide analogs are not recognized with comparable efficiency [2]. Consequently, substituting NDL-HCl with generic lincomycin or clindamycin impurities would compromise analytical method validation, misrepresent impurity profiles, and invalidate enzymatic or metabolic studies where substrate identity is critical.

Quantitative Evidence for N-Demethyl Lincomycin Hydrochloride: Comparative Data for Procurement Decision-Making


N-Demethyl Lincomycin Hydrochloride as a Validated Impurity Standard for Regulatory-Compliant HPLC Method Development

N-Demethyl Lincomycin Hydrochloride is supplied as a fully characterized impurity reference standard with purity exceeding 98%, enabling its use as a calibrant for HPLC analysis and as a certified reference material for pharmacopoeial compliance . This high-purity standard supports accurate quantification of N-demethyl lincomycin as a specified impurity in lincomycin hydrochloride active pharmaceutical ingredient (API), a requirement for Abbreviated New Drug Application (ANDA) submissions and commercial production quality control . In contrast, generic lincomycin reference standards cannot serve as a retention time marker or quantitation standard for the demethylated impurity due to differing chromatographic properties.

Impurity Profiling Method Validation Quality Control

Essential Role as the Immediate Biosynthetic Precursor to Lincomycin A in Lincosamide Pathway Engineering Studies

In the natural biosynthetic pathway of lincomycin, N-demethyllincomycin is the immediate precursor to lincomycin A, formed by the condensation of 4-propyl-L-proline and methylthiolincosamide via a multimeric synthetase [1]. This intermediate is subsequently methylated by the SAM-dependent N-methyltransferase LmbJ to yield the final active antibiotic. The enzyme LmbJ demonstrates specific activity toward N-demethyllincomycin, converting it to lincomycin [2]. In comparative enzyme assays, both LmbJ and the related methyltransferase CcbJ (from celesticetin biosynthesis) utilize N-demethyllincomycin as a substrate with comparable efficiency [3]. Neither lincomycin nor clindamycin can serve as substrates for this methyltransferase step; their substitution would preclude investigation of this critical biosynthetic conversion.

Biosynthesis Metabolic Engineering Enzyme Kinetics

Quantitative Presence as a Major Urinary Metabolite of Lincomycin Across Multiple Veterinary Species

N-demethyl lincomycin is a quantitatively significant metabolite of lincomycin in mammals. In swine, approximately 40% of an administered lincomycin dose is excreted in urine as the combination of unchanged lincomycin and N-desmethyl lincomycin [1]. Lincomycin undergoes extensive hepatic metabolism, with N-demethylation being a primary biotransformation pathway [2]. This metabolic profile contrasts with clindamycin, whose major metabolite is N-desmethyl clindamycin (also active), but with different potency and pharmacokinetic characteristics. In vitro, N-demethyl-clindamycin exhibits approximately 2-fold greater antibacterial activity than clindamycin itself [3], highlighting that N-demethylation can significantly modulate bioactivity. Understanding NDL's metabolic fate is essential for residue depletion studies and pharmacokinetic modeling in food-producing animals.

Drug Metabolism Pharmacokinetics Veterinary Pharmacology

Stability and Solubility Profile Enables Robust Handling in Diverse Research Formulations

N-Demethyl Lincomycin Hydrochloride demonstrates sufficient ambient stability for routine laboratory handling, remaining stable at room temperature for several days during standard shipping and customs processing . The compound is soluble in DMSO and may also dissolve in water, ethanol, or DMF . For long-term storage, powder stability is maintained at -20°C for 3 years or 4°C for 2 years . This stability profile is comparable to that of lincomycin hydrochloride (which requires similar storage conditions: dry, sealed, 2-8°C) . However, the specific solubility behavior of NDL-HCl in various solvent systems differs from lincomycin due to the altered amine functional group, necessitating compound-specific formulation optimization.

Formulation Development Solubility Stability

Validated Application Scenarios for N-Demethyl Lincomycin Hydrochloride in Research and Industrial Workflows


Pharmaceutical Quality Control: Impurity Profiling for ANDA Submissions and Commercial Batch Release

N-Demethyl Lincomycin Hydrochloride (CAS 14600-41-0) serves as an authenticated impurity reference standard for the identification and quantification of N-demethyl lincomycin in lincomycin hydrochloride API and finished drug products. Its high purity (>98%) enables accurate calibration for HPLC and LC-MS methods . This is essential for meeting ICH and pharmacopoeial requirements for impurity profiling, supporting Abbreviated New Drug Application (ANDA) submissions, and ensuring batch-to-batch consistency in commercial manufacturing. Generic lincomycin reference standards cannot substitute for this specific impurity marker, as chromatographic retention times and mass spectral fragmentation patterns differ .

Natural Product Biosynthesis: Investigation of Lincosamide Pathway Enzymology and Mutasynthesis

N-Demethyl Lincomycin Hydrochloride is the essential substrate for studying the terminal methylation step in lincomycin biosynthesis, catalyzed by the SAM-dependent N-methyltransferase LmbJ . The compound enables in vitro reconstitution of the methylation reaction and facilitates kinetic characterization of LmbJ and related enzymes such as CcbJ . Furthermore, NDL serves as a key intermediate in mutasynthetic approaches to generate novel lincomycin analogs with potentially improved activity against drug-resistant staphylococci . Neither lincomycin nor clindamycin can fulfill this role, as they are downstream products or structurally divergent analogs not recognized by the pathway enzymes [4].

Veterinary Pharmacology: Metabolism and Residue Depletion Studies

In veterinary drug development and food safety assessment, N-Demethyl Lincomycin Hydrochloride is a critical analytical standard for quantifying the N-demethyl metabolite in biological matrices. Studies in swine demonstrate that approximately 40% of an administered lincomycin dose is excreted in urine as unchanged drug plus N-demethyl lincomycin . Accurate measurement of this metabolite is required for residue depletion studies, withdrawal period determination, and pharmacokinetic modeling in food-producing animals . Using NDL-HCl as a certified reference material ensures the validity and regulatory acceptance of these analytical methods .

Antibiotic Resistance Research: Structure-Activity Relationship Studies of Lincosamides

N-Demethyl Lincomycin Hydrochloride provides a unique scaffold for investigating structure-activity relationships (SAR) within the lincosamide class. The absence of the N-methyl group alters the compound‘s interaction with the bacterial 50S ribosomal subunit and may modulate susceptibility to resistance mechanisms. Cross-resistance to lincomycin and clindamycin in clinical isolates is mediated by erm-encoded ribosomal methylases that modify the 23S rRNA binding site . NDL, as the demethylated precursor, enables researchers to dissect the contribution of the N-methyl substituent to target binding affinity and to assess whether demethylated analogs can evade certain resistance mechanisms. Comparative MIC testing against panels of characterized resistant strains can reveal whether N-demethylation alters the resistance profile relative to lincomycin and clindamycin .

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